5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide
Description
The compound 5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide is a synthetic small molecule featuring an isoxazole core substituted with a methyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a (1r,4r)-configured cyclohexyl ring, which is further substituted with a pyrimidin-2-yloxy group.
Properties
IUPAC Name |
5-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-9-13(19-22-10)14(20)18-11-3-5-12(6-4-11)21-15-16-7-2-8-17-15/h2,7-9,11-12H,3-6H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAYXIXBAQIBAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide typically involves several key steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Cyclohexyl Derivative Preparation: The cyclohexyl moiety is introduced via a Grignard reaction or a similar organometallic approach, followed by functional group modifications to introduce the pyrimidin-2-yloxy group.
Amide Bond Formation: The final step involves coupling the isoxazole derivative with the cyclohexyl derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methyl group or other reactive sites.
Reduction: Reduction reactions can target the isoxazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidin-2-yloxy group or other positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, 5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, offering insights into new therapeutic approaches.
Medicine
The compound’s potential medicinal properties are of significant interest. It could serve as a lead compound in drug discovery, particularly for diseases where modulation of its molecular targets is beneficial.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s closest analogs differ primarily in the substituents on the cyclohexyl ring or the heterocyclic amine. Below is a comparative analysis based on available evidence:
5-Methyl-N-(4-pyridinyl)-3-isoxazolecarboxamide
- Molecular Formula : C₁₀H₉N₃O₂
- Key Features: Replaces the cyclohexyl-pyrimidinyloxy group with a simpler 4-pyridinyl moiety. Lower molecular weight (203.20 g/mol vs. ~315.35 g/mol for the target compound).
- Hypothetical Implications : The absence of the cyclohexyl-pyrimidinyl group may reduce target selectivity or pharmacokinetic stability compared to the target compound.
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
- Molecular Formula : C₈H₇N₃O₂S
- Key Features :
- Substitutes the cyclohexyl-pyrimidinyl group with a thiazole ring.
- Sulfur in the thiazole may enhance electronegativity and π-stacking interactions compared to the pyrimidinyloxy group.
- Crystal structure data reveals intermolecular hydrogen bonding involving the thiazole N atom and carboxamide O atom, a feature that could differ in the target compound due to its pyrimidinyloxy substituent .
Pharmacological Hypotheses
- The cyclohexyl-pyrimidinyloxy group in the target compound likely enhances lipophilicity and target binding affinity compared to pyridinyl or thiazolyl analogs.
- The (1r,4r) configuration may optimize spatial orientation for interactions with chiral biological targets, such as kinases or G-protein-coupled receptors.
Data Table: Comparative Overview of Analogs
Biological Activity
5-Methyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C18H21N3O2
- Molecular Weight : 313.38 g/mol
- Structural Components : It includes an isoxazole ring, a carboxamide group, and a pyrimidine moiety attached to a cyclohexyl group.
The unique arrangement of these functional groups allows for diverse interactions with biological targets, influencing various biochemical pathways.
The biological activity of 5-methyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The isoxazole and pyrimidine rings facilitate π-π stacking interactions and coordination with metal ions, while the carboxamide group can engage in hydrogen bonding. These interactions modulate the activity of various proteins involved in cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including the compound . For instance, one study evaluated the cytotoxic effects on human promyelocytic leukemia cells (HL-60). The findings indicated that certain isoxazole derivatives induced apoptosis and cell cycle arrest by modulating the expression of key genes involved in these processes:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Isoxazole (3) | 86 | Induces apoptosis |
| Isoxazole (6) | 755 | Promotes cell cycle arrest |
Isoxazole (3) was particularly effective in decreasing Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle regulation .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Research indicates that isoxazole derivatives exhibit inhibitory effects against various viruses. For example, some derivatives showed significant inhibition of respiratory syncytial virus (RSV) replication at micromolar concentrations:
| Compound | EC50 (μM) | Selectivity Index |
|---|---|---|
| Isoxazole Derivative A | 5–28 | High |
| Isoxazole Derivative B | 0.12 | High |
These findings suggest that modifications in the isoxazole structure can enhance antiviral efficacy, making it a promising candidate for further development .
Case Studies
- Cytotoxicity Study : A study involving multiple isoxazole derivatives demonstrated varying degrees of cytotoxicity against cancer cell lines. The results indicated that structural modifications could significantly alter biological activity, emphasizing the need for tailored synthesis for specific therapeutic applications .
- Antiviral Research : Another investigation focused on the antiviral potential of isoxazoles against RSV and other viral pathogens. The study revealed that certain derivatives had low cytotoxicity while effectively inhibiting viral replication, highlighting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
